Ethylcyanocyclohexyl acetate
Description
Ethyl 2-cyano-2-cyclohexylacetate (CAS: 3213-50-1), also known as ethyl cyano(cyclohexyl)acetate, is an organic ester compound with the molecular formula C₁₁H₁₇NO₂. Its structure features a cyclohexyl group bonded to a cyano-substituted acetate backbone, esterified with an ethyl group. This compound is characterized by its polarity (due to the nitrile and ester groups) and lipophilicity (from the cyclohexyl moiety), making it a versatile intermediate in organic synthesis and pharmaceutical applications. Synonymous names include Cyclohexaneacetic acid, α-cyano-, ethyl ester and ethyl 2-cyano-2-cyclohexyl-ethanoate .
Properties
CAS No. |
1331-45-9 |
|---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
(2-cyano-2-ethylcyclohexyl) acetate |
InChI |
InChI=1S/C11H17NO2/c1-3-11(8-12)7-5-4-6-10(11)14-9(2)13/h10H,3-7H2,1-2H3 |
InChI Key |
KZFIGILTDRNYEJ-UHFFFAOYSA-N |
SMILES |
CCC1(CCCCC1OC(=O)C)C#N |
Canonical SMILES |
CCC1(CCCCC1OC(=O)C)C#N |
Synonyms |
1-[2-(Acetyloxy)ethyl]cyclohexanecarbonitrile |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 1-Hydroxycyclohexylacetate
- Structure: Replaces the cyano group with a hydroxyl (-OH) group.
- Synthesis: Prepared via condensation of ethyl bromoacetate with cyclohexanone using zinc, followed by hydrolysis .
- Reactivity: The hydroxyl group increases hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the cyano derivative.
- Applications : Used in synthesizing β-hydroxy esters for polymer and pharmaceutical intermediates .
Methyl 2-Cyano-2-(2,6-Diethyl-4-Methylphenyl) Acetate
- Structure : Substitutes cyclohexyl with a substituted aromatic (2,6-diethyl-4-methylphenyl) group.
- Synthesis : Involves chlorination of a cyclohexylidene precursor in ethyl acetate, followed by reflux in dimethylformamide .
- Properties : The aromatic ring introduces resonance stabilization and lower solubility in aliphatic solvents compared to the cyclohexyl analog.
- Applications : Intermediate in agrochemical or medicinal chemistry due to steric and electronic tuning .
Methyl Acetoacetate
- Structure: Simpler ester with a ketone (C=O) instead of cyano and cyclohexyl groups.
- Physicochemical Properties : Boiling point 171.5°C, miscible with polar solvents. Lacks the lipophilic cyclohexyl group, reducing membrane permeability .
- Applications : Key in Claisen condensations (e.g., synthesizing acetoacetic ester) and as a pharmaceutical intermediate .
Hexyl Acetate
- Structure: Straight-chain ester (hexyl group) without cyano or cyclohexyl substituents.
- Properties: Lower polarity (logP ≈ 2.5) and higher volatility (boiling point 169°C) compared to ethyl cyano(cyclohexyl)acetate.
- Applications : Solvent in coatings and fragrances due to mild odor .
Data Table: Key Properties of Ethyl 2-Cyano-2-Cyclohexylacetate and Comparators
Research Findings and Functional Group Impact
- Cyano Group: Enhances electrophilicity and participates in nucleophilic additions (e.g., Strecker synthesis). Increases compound polarity but may reduce thermal stability compared to hydroxyl or alkyl groups .
- Cyclohexyl Group : Improves lipid solubility and bioavailability, critical in drug design. Steric hindrance from the cyclohexyl ring can slow enzymatic degradation .
- Aromatic vs. Aliphatic Substituents: Aromatic analogs (e.g., 2,6-diethyl-4-methylphenyl) offer π-π stacking interactions but lower solubility in nonpolar media compared to cyclohexyl .
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